1-Chloro-3-fluoro-propan-2-one

Organic Synthesis Reactivity Electrophilicity

1-Chloro-3-fluoro-propan-2-one (CAS 453-12-3) is an α-halogenated ketone, specifically a chlorofluoroacetone derivative, belonging to the class of small organofluorine compounds. Its molecular structure features both chlorine and fluorine substituents on the propanone backbone, which confers a unique balance of electrophilic reactivity and conformational stability relative to mono-halogenated or perhalogenated analogs.

Molecular Formula C3H4ClFO
Molecular Weight 110.51 g/mol
CAS No. 453-12-3
Cat. No. B8805360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-fluoro-propan-2-one
CAS453-12-3
Molecular FormulaC3H4ClFO
Molecular Weight110.51 g/mol
Structural Identifiers
SMILESC(C(=O)CCl)F
InChIInChI=1S/C3H4ClFO/c4-1-3(6)2-5/h1-2H2
InChIKeyMAQXAAMLWBWVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-fluoro-propan-2-one (CAS 453-12-3) Procurement Guide: Differential Evidence for Scientific Selection


1-Chloro-3-fluoro-propan-2-one (CAS 453-12-3) is an α-halogenated ketone, specifically a chlorofluoroacetone derivative, belonging to the class of small organofluorine compounds. Its molecular structure features both chlorine and fluorine substituents on the propanone backbone, which confers a unique balance of electrophilic reactivity and conformational stability relative to mono-halogenated or perhalogenated analogs [1]. This compound serves as a critical building block in medicinal chemistry and agrochemical synthesis due to its capacity for selective nucleophilic substitution and its use as a fluorine-introducing reagent [2].

1-Chloro-3-fluoro-propan-2-one (CAS 453-12-3): Critical Differentiation from Mono- and Perhalogenated Analogs


Scientific and industrial users cannot simply substitute 1-Chloro-3-fluoro-propan-2-one with other α-halogenated acetones without fundamentally altering reaction outcomes and product profiles. The co-presence of a single chlorine and a single fluorine atom on the same ketone scaffold is not a trivial structural variation; it directly impacts electrophilicity, conformational barriers, and the ability to serve as a selective synthon. Unlike mono-halogenated analogs like chloroacetone or fluoroacetone, this compound offers a distinct, measurable electronic and steric environment that is essential for specific synthetic sequences, such as the controlled introduction of fluorine via selective displacement of the more labile chlorine leaving group [1]. The following sections provide quantitative, comparator-driven evidence to guide informed procurement decisions.

1-Chloro-3-fluoro-propan-2-one: Quantitative Differentiation vs. Closest Analogs for Scientific Procurement


Electrophilic Reactivity: Quantified Alkylating Activity vs. Chloroacetone

1-Chloro-3-fluoro-propan-2-one exhibits an alkylating activity that is significantly higher than a non-halogenated alkyl chloride, but its reactivity is modulated relative to mono-chlorinated acetone due to the electron-withdrawing effect of the fluorine substituent. A direct comparison using the classic potassium iodide in acetone assay demonstrates that chloroacetone reacts 36,000 times faster than 1-chloropropane, providing a baseline for the α-halo ketone class [1]. While direct data for 1-Chloro-3-fluoro-propan-2-one in this specific assay is not available, the inductive effect of the adjacent fluorine is known to stabilize the carbonyl and reduce the rate of SN2 reactions relative to chloroacetone, as supported by ionization energy data [2]. This positions 1-Chloro-3-fluoro-propan-2-one as an electrophile with a reactivity profile intermediate between the highly reactive chloroacetone and the less reactive fluoroacetone, offering a distinct kinetic window for selective transformations.

Organic Synthesis Reactivity Electrophilicity

Conformational Stability: Barrier to Rotation Relative to Chloroacetone

The rotational barrier, a key determinant of reactive conformation accessibility, is significantly higher for fluorinated acetones compared to their chlorinated counterparts. While direct experimental data for 1-Chloro-3-fluoro-propan-2-one is lacking, studies on the parent molecules demonstrate that the barrier to rotation of fluoroacetone is significantly higher than that of chloroacetone [1]. This is due to the strong electron-withdrawing nature of fluorine, which impacts the energy of the reactive conformation where the C-X σ* orbital overlaps with the C=O π* system. This class-level inference indicates that 1-Chloro-3-fluoro-propan-2-one will exhibit a conformational rigidity distinct from chloroacetone, influencing its reactivity in stereoselective or conformation-dependent transformations.

Computational Chemistry Conformational Analysis Reactivity

Enzyme Inhibition: Potent Acetylcholinesterase Inhibition vs. Phenoxyacetone

In a direct head-to-head comparison of acetylcholinesterase (AChE) inhibition, the 1-fluoro-3-phenoxy-2-propanone analog of 1-Chloro-3-fluoro-propan-2-one demonstrated a Ki value of 2.2 μM, which is a 14-fold improvement in potency over the non-halogenated parent, 1-phenoxy-2-propanone (Ki = 30 μM) [1]. While the chloro analog (1-chloro-3-phenoxy-2-propanone) was even more potent with a Ki of 0.85 μM, the fluorinated analog offers a distinct balance of potency and metabolic stability due to the strong C-F bond. This data directly supports the value of 1-Chloro-3-fluoro-propan-2-one as a critical synthon for introducing a fluoro-methyl ketone moiety, which significantly enhances enzyme binding affinity compared to non-fluorinated ketones.

Biochemical Assay Enzyme Inhibition Drug Discovery

Industrial Synthetic Utility: Defined Role as a Fluorine-Introducing Synthon

The compound's value is explicitly recognized in industrial patent literature as a member of the chlorofluoroacetone class, which are described as 'useful as intermediate materials of medicines and agricultural chemicals and as reagents for introducing fluorine-containing groups' [1]. The presence of both a good leaving group (Cl) and a metabolically stable fluorine atom on the same carbon skeleton makes it a unique, dual-purpose building block. Unlike simpler fluoroacetone (which lacks the chlorine handle for facile derivatization) or chloroacetone (which lacks the desirable metabolic and physicochemical properties of fluorine), 1-Chloro-3-fluoro-propan-2-one enables a 'react and retain' strategy. The chlorine can be selectively displaced to attach the molecule to a core scaffold, while the fluorine is retained to modulate the final product's properties.

Industrial Synthesis Agrochemicals Pharmaceuticals

Validated Application Scenarios for 1-Chloro-3-fluoro-propan-2-one (CAS 453-12-3) Based on Comparative Evidence


Synthesis of Fluorinated Enzyme Inhibitors with Improved Binding Affinity

As directly evidenced by a 14-fold increase in acetylcholinesterase inhibition potency for a fluorinated ketone analog versus its non-fluorinated counterpart, 1-Chloro-3-fluoro-propan-2-one is a strategic choice for medicinal chemistry projects targeting enzymes with active site serine or cysteine residues [1]. The compound can be used to introduce a fluoroacetone warhead, leveraging the electrophilic carbonyl activated by the adjacent halogens to form a covalent, yet reversible, bond with the catalytic nucleophile. This application is supported by the compound's demonstrated utility in generating potent inhibitors.

Controlled Nucleophilic Substitution for Selective Bioconjugation

The differential reactivity profile, where the chlorine atom serves as a superior leaving group compared to fluorine, allows for chemoselective derivatization. In a complex molecular environment, 1-Chloro-3-fluoro-propan-2-one can be used to alkylate a nucleophile (e.g., a thiol or amine) selectively at the carbon bearing the chlorine, while the C-F bond remains intact [2]. This is critical for synthesizing fluorinated probes or advanced intermediates where preserving the fluorine atom for 19F NMR analysis or metabolic stability is essential. This selectivity is not possible with symmetrical dihalogenated acetones.

Development of Agrochemical Intermediates with Enhanced Environmental Stability

The patent literature explicitly identifies chlorofluoroacetones as key intermediates for agrochemicals [3]. The rationale is that the incorporation of a C-F bond, which 1-Chloro-3-fluoro-propan-2-one directly facilitates, enhances the metabolic stability and lipophilicity of active ingredients, improving their field half-life and bioavailability. The compound's dual halogen nature allows it to be anchored to a larger heterocyclic or aromatic core (via the chlorine site) while providing the beneficial fluorine substituent, a synthetic strategy validated by its documented use in industrial processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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